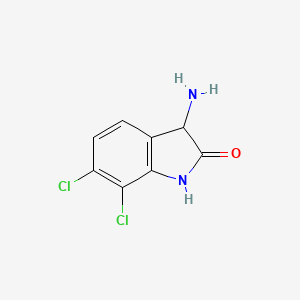
2-(Difluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclobutan-1-amine typically involves the difluoromethylation of cyclobutanone derivatives. One common method includes the use of difluoromethylating agents such as fluoroform in the presence of a base. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency. These methods utilize fluoroform as a reagent and are designed to be highly atom-efficient, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated ketones, carboxylic acids, and various substituted amines .
Scientific Research Applications
2-(Difluoromethyl)cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
3-(Difluoromethyl)cyclobutan-1-amine: This compound has a similar structure but with the difluoromethyl group at a different position on the cyclobutane ring.
Difluoromethylated Ketones: These compounds share the difluoromethyl group but differ in their core structures.
Uniqueness: 2-(Difluoromethyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclobutane ring and a difluoromethyl group makes it particularly interesting for applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2 |
InChI Key |
XLYVASGSYGCJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


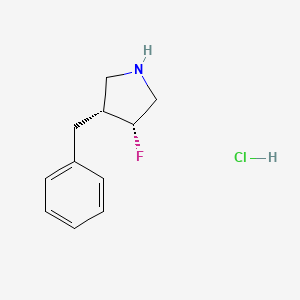
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
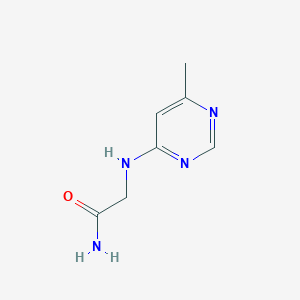
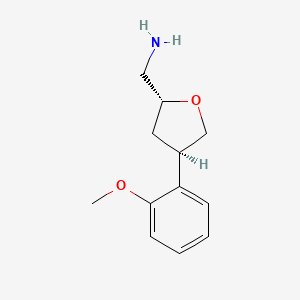
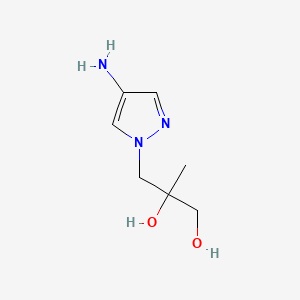
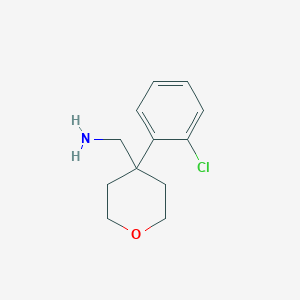
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
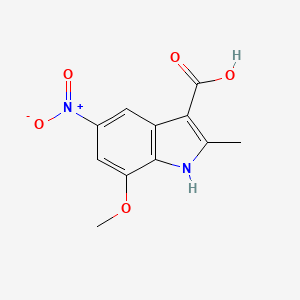
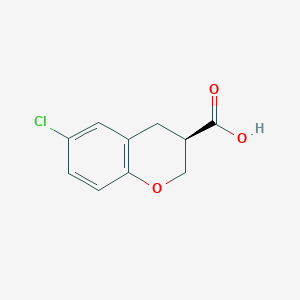
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
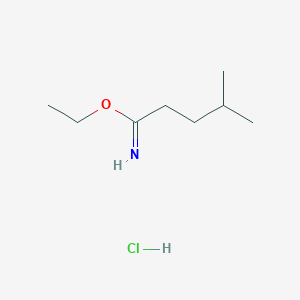
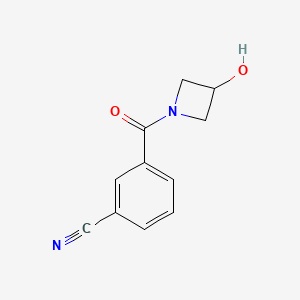
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
